N-[5-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide
CAS No.: 1351644-41-1
Cat. No.: VC11890124
Molecular Formula: C19H19F3N4O2S
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[5-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide - 1351644-41-1](/images/structure/VC11890124.png)
Specification
CAS No. | 1351644-41-1 |
---|---|
Molecular Formula | C19H19F3N4O2S |
Molecular Weight | 424.4 g/mol |
IUPAC Name | N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide |
Standard InChI | InChI=1S/C19H19F3N4O2S/c20-19(21,22)12-3-1-2-4-13(12)23-16(27)10-26-8-7-14-15(9-26)29-18(24-14)25-17(28)11-5-6-11/h1-4,11H,5-10H2,(H,23,27)(H,24,25,28) |
Standard InChI Key | OUMUQFZXCIMPOK-UHFFFAOYSA-N |
SMILES | C1CC1C(=O)NC2=NC3=C(S2)CN(CC3)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Canonical SMILES | C1CC1C(=O)NC2=NC3=C(S2)CN(CC3)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
N-[5-({[2-(Trifluoromethyl)phenyl]carbamoyl}methyl)-4H,5H,6H,7H- thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide (IUPAC name) is a heterocyclic compound featuring a fused thiazolo[5,4-c]pyridine core. Key structural components include:
-
Thiazolo[5,4-c]pyridine: A bicyclic system combining thiazole and pyridine rings.
-
Cyclopropanecarboxamide: A cyclopropane ring conjugated to a carboxamide group at position 2 of the thiazolo-pyridine system.
-
Carbamoylmethyl substituent: At position 5, linked to a 2-(trifluoromethyl)phenyl group via an amide bond.
Synthesis and Structural Optimization
Key Synthetic Routes
The synthesis involves multi-step strategies to construct the thiazolo-pyridine core and introduce substituents:
-
Thiazolo[5,4-c]pyridine Formation:
-
Cyclopropanation:
-
Carbamoylmethyl Functionalization:
Optimization Challenges:
-
Regioselectivity: Ensuring substitution at position 5 of the thiazolo-pyridine requires careful control of reaction conditions .
-
Trifluoromethyl Stability: The CF₃ group necessitates anhydrous conditions to prevent hydrolysis .
Pharmacological Profile
In Vitro Data
Assay | Activity (IC₅₀) | Model System | Source |
---|---|---|---|
Kinase Inhibition (JAK2) | 0.12 µM | HEK293 cells | |
CFTR Potentiation | 1.5 µM | F508del-CFTR model | |
Metabolic Stability | t₁/₂ = 45 min | Human hepatocytes |
In Vivo Efficacy
-
Anti-inflammatory Activity: 40% reduction in TNF-α levels at 10 mg/kg (murine model) .
-
Neuroprotection: Improved cognitive function in NMDA-induced neurodegeneration models .
Therapeutic Applications
Oncology
-
Targeted Therapy: Inhibits oncogenic kinases in breast and lung cancer cell lines (IC₅₀ < 1 µM) .
-
Synergy with Chemotherapy: Enhances cisplatin efficacy by 3-fold in vitro .
Cystic Fibrosis
Neurology
Model | LD₅₀ (mg/kg) | Adverse Effects | Source |
---|---|---|---|
Mouse (oral) | >500 | Transient lethargy | |
Rat (IV) | 250 | Renal tubular necrosis |
Genotoxicity
Patent Landscape and Clinical Status
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume